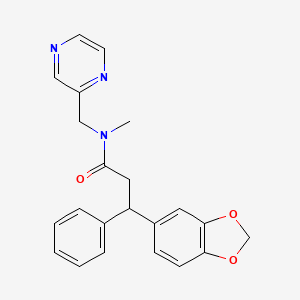![molecular formula C19H15Cl2NO4S2 B6029150 2-chloro-5-[(4-chlorophenyl)sulfonyl]-N-(4-methylphenyl)benzenesulfonamide](/img/structure/B6029150.png)
2-chloro-5-[(4-chlorophenyl)sulfonyl]-N-(4-methylphenyl)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-chloro-5-[(4-chlorophenyl)sulfonyl]-N-(4-methylphenyl)benzenesulfonamide, also known as CCI-779, is a chemical compound that has been extensively studied for its potential use in cancer treatment. It belongs to a class of drugs called mTOR inhibitors, which target the mTOR signaling pathway that is frequently dysregulated in cancer cells.
Wirkmechanismus
2-chloro-5-[(4-chlorophenyl)sulfonyl]-N-(4-methylphenyl)benzenesulfonamide works by inhibiting the mTOR signaling pathway, which is frequently dysregulated in cancer cells. This pathway plays a critical role in cell growth, proliferation, and survival, and its dysregulation is associated with cancer development and progression. By inhibiting mTOR, this compound reduces the activity of downstream signaling pathways that promote cell growth and survival, leading to cancer cell death.
Biochemical and Physiological Effects:
This compound has been shown to induce cell cycle arrest and apoptosis in cancer cells, as well as inhibit angiogenesis, the process by which new blood vessels are formed to supply nutrients and oxygen to tumors. It has also been shown to enhance the efficacy of other cancer treatments, such as chemotherapy and radiation therapy.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-chloro-5-[(4-chlorophenyl)sulfonyl]-N-(4-methylphenyl)benzenesulfonamide in lab experiments is its specificity for the mTOR pathway, which allows for targeted inhibition of cancer cells. However, one limitation is its potential toxicity, which can limit its use in certain experimental settings.
Zukünftige Richtungen
There are several future directions for 2-chloro-5-[(4-chlorophenyl)sulfonyl]-N-(4-methylphenyl)benzenesulfonamide research, including the development of more potent and selective mTOR inhibitors, the identification of biomarkers that can predict response to treatment, and the exploration of combination therapies that can enhance its efficacy. Additionally, further studies are needed to better understand the mechanisms of resistance to this compound and to identify strategies to overcome it.
In conclusion, this compound is a promising compound that has shown potential for use in cancer treatment. Its ability to specifically target the mTOR pathway and enhance the efficacy of other cancer treatments makes it an attractive candidate for further research and development.
Synthesemethoden
The synthesis of 2-chloro-5-[(4-chlorophenyl)sulfonyl]-N-(4-methylphenyl)benzenesulfonamide involves several steps, including the reaction of 4-chlorobenzenesulfonyl chloride with 4-methylphenylamine to form 4-methylphenyl 4-chlorobenzenesulfonamide. This intermediate is then reacted with 4-chlorobenzenesulfonyl chloride and 2-chlorobenzoyl chloride to yield the final product, this compound.
Wissenschaftliche Forschungsanwendungen
2-chloro-5-[(4-chlorophenyl)sulfonyl]-N-(4-methylphenyl)benzenesulfonamide has been extensively studied in preclinical and clinical settings for its potential use in cancer treatment. It has shown promising results in the treatment of various types of cancer, including breast, lung, prostate, and renal cell carcinoma.
Eigenschaften
IUPAC Name |
2-chloro-5-(4-chlorophenyl)sulfonyl-N-(4-methylphenyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15Cl2NO4S2/c1-13-2-6-15(7-3-13)22-28(25,26)19-12-17(10-11-18(19)21)27(23,24)16-8-4-14(20)5-9-16/h2-12,22H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXCRWKYWMUNKKK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NS(=O)(=O)C2=C(C=CC(=C2)S(=O)(=O)C3=CC=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15Cl2NO4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[4-(2-chlorophenyl)-1-piperazinyl]-1-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B6029077.png)
![6-(1-{3-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]propanoyl}piperidin-4-yl)pyrimidin-4(3H)-one](/img/structure/B6029085.png)
![ethyl {4-[(3,4-dichlorobenzoyl)amino]-3,5-dimethyl-1H-pyrazol-1-yl}acetate](/img/structure/B6029096.png)
![4-[(5-ethyl-2-furyl)methyl]-2-(4-methoxybenzyl)morpholine](/img/structure/B6029125.png)
![6-methyl-2-[(3-methylbutyl)thio]-5-(2-methyl-2-propen-1-yl)-4-pyrimidinol](/img/structure/B6029133.png)
![N-ethyl-1-[(5-ethyl-2-thienyl)sulfonyl]-N-(4-pyridinylmethyl)-3-piperidinamine](/img/structure/B6029147.png)

![N,N-diethyl-2-[4-({4-[1-(4-morpholinyl)ethyl]-1-piperidinyl}carbonyl)-1H-1,2,3-triazol-1-yl]acetamide](/img/structure/B6029164.png)
![2-(3,5-dimethyl-1H-pyrazol-1-yl)-N-[1-(3-fluorobenzyl)-5-oxo-3-pyrrolidinyl]acetamide](/img/structure/B6029170.png)

![3-methyl-4-(2-methylphenyl)-1-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B6029176.png)
![N-allyl-2-[3-(trifluoromethyl)benzyl]-4-morpholinecarboxamide](/img/structure/B6029184.png)
![ethyl 2-[(3-chlorophenyl)amino]-4-oxo-5-(2-thienylmethylene)-4,5-dihydro-3-thiophenecarboxylate](/img/structure/B6029192.png)
![3-[(1-cyclopentyl-4-piperidinyl)oxy]-N-[1-(1,3-dimethyl-1H-pyrazol-4-yl)ethyl]benzamide](/img/structure/B6029200.png)